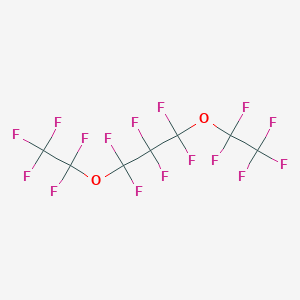![molecular formula C21H20O2Se B14299160 Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- CAS No. 113675-06-2](/img/structure/B14299160.png)
Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- is an organic compound that features a benzene ring substituted with a methoxy group and a phenylseleninyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- typically involves the reaction of a methoxy-substituted benzene derivative with a phenylseleninyl reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include electrophilic aromatic substitution and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions may produce various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- involves its interaction with molecular targets and pathways. The phenylseleninyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s electronic properties and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure with a phenylethenyl group instead of a phenylseleninyl group.
Benzene, 1-methoxy-2-methyl-: Contains a methyl group instead of a phenylseleninyl group.
Benzene, 1-methoxy-2-(methylthio)-: Features a methylthio group instead of a phenylseleninyl group.
Uniqueness
Benzene, 1,1’-[1-methoxy-2-(phenylseleninyl)ethylidene]bis- is unique due to the presence of the phenylseleninyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113675-06-2 |
|---|---|
Molekularformel |
C21H20O2Se |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(1-methoxy-1-phenyl-2-phenylseleninylethyl)benzene |
InChI |
InChI=1S/C21H20O2Se/c1-23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)17-24(22)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI-Schlüssel |
UDIHWZYFMDPHJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C[Se](=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
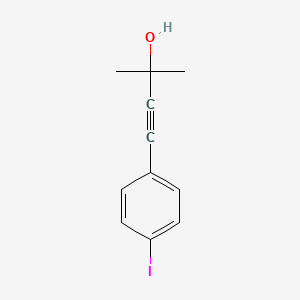

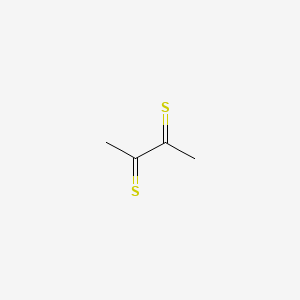
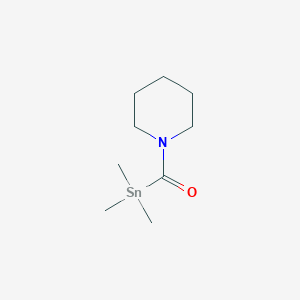
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

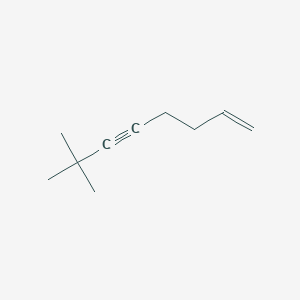
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
